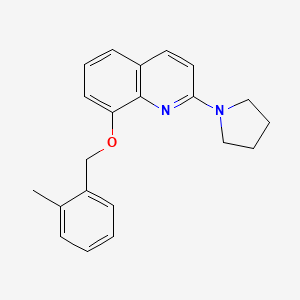

8-((2-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((2-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline is a chemical compound that has been extensively studied by scientists due to its potential applications in scientific research. This compound is also known by its chemical formula, C24H26N2O, and has various properties that make it an ideal candidate for research purposes.

Scientific Research Applications

Sustainable Synthesis

Mastalir et al. (2016) described an environmentally benign and practical synthesis of substituted quinolines and pyrimidines, emphasizing high atom efficiency and selective bond formations. This process, catalyzed by a hydride Mn(I) PNP pincer complex, underscores the potential of quinoline derivatives in green chemistry applications (Matthias Mastalir et al., 2016).

Anticancer and Antimicrobial Activities

Quinoline derivatives have been extensively studied for their anticancer and antimicrobial properties. Solomon and Lee (2011) reviewed the use of quinoline as a privileged scaffold in cancer drug discovery, highlighting its effectiveness against various cancer targets due to the synthetic versatility of quinoline, which allows for the generation of structurally diverse derivatives (V. Solomon & H. Lee, 2011).

Ferlin et al. (2001) synthesized novel pyrrolo[3,2-f]quinoline derivatives and evaluated their antiproliferative activity against a panel of cell lines, particularly those derived from leukemias. These compounds demonstrated cell growth inhibitory properties, suggesting their potential in anticancer therapy (M. Ferlin et al., 2001).

Anticorrosive Materials

Quinoline and its derivatives are also recognized for their application as anticorrosive materials. Verma, Quraishi, and Ebenso (2020) discussed the effectiveness of quinoline derivatives against metallic corrosion, attributed to their high electron density and ability to form stable chelating complexes with metallic surfaces. This comprehensive review underlines the significance of quinoline derivatives in corrosion inhibition (C. Verma, M. Quraishi & E. Ebenso, 2020).

properties

IUPAC Name |

8-[(2-methylphenyl)methoxy]-2-pyrrolidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O/c1-16-7-2-3-8-18(16)15-24-19-10-6-9-17-11-12-20(22-21(17)19)23-13-4-5-14-23/h2-3,6-12H,4-5,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLYZHVXYYYVEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CC=CC3=C2N=C(C=C3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((2-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea](/img/structure/B2577274.png)

![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2577277.png)

![2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride](/img/structure/B2577282.png)

![ethyl 2-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2577287.png)